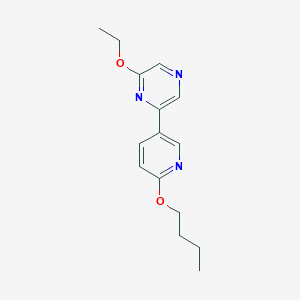

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine

Description

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine is a heterocyclic compound featuring a pyrazine core substituted with an ethoxy group at position 6 and a pyridinyl moiety at position 2. The pyridinyl group itself is modified with a butoxy chain at position 6 (Figure 1). Synthetic routes for analogous compounds often involve nucleophilic substitution or cross-coupling reactions, as seen in the preparation of pyridine derivatives using hydrazine and substituted aldehydes .

Properties

CAS No. |

1333222-46-0 |

|---|---|

Molecular Formula |

C15H19N3O2 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

2-(6-butoxypyridin-3-yl)-6-ethoxypyrazine |

InChI |

InChI=1S/C15H19N3O2/c1-3-5-8-20-14-7-6-12(9-17-14)13-10-16-11-15(18-13)19-4-2/h6-7,9-11H,3-5,8H2,1-2H3 |

InChI Key |

SFTRLVSISVYQKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)C2=CN=CC(=N2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

Introduction of the Butoxy Group: The butoxy group is introduced via nucleophilic substitution reactions, where a suitable butoxy precursor reacts with the pyridine ring.

Formation of the Pyrazine Ring: The pyrazine ring is formed through cyclization reactions involving suitable precursors.

Introduction of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, similar to the butoxy group.

Industrial Production Methods

Industrial production of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include:

Batch Processing: Involves the sequential addition of reactants and catalysts in a controlled environment.

Continuous Flow Processing: Involves the continuous addition of reactants and catalysts, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazine Core

2-(2-Chlorophenyl)-6-ethoxypyrazine

- Structure : Substituted at position 2 with a 2-chlorophenyl group instead of a pyridinyl moiety.

- Properties: Limited physicochemical data are available, but safety protocols emphasize handling precautions (e.g., respiratory protection, avoidance of dust formation) due to undefined toxicity .

2-Ethoxy-6-methylpyrazine

- Structure : Ethoxy group at position 6 and methyl group at position 2.

- Properties : Smaller substituents (methyl vs. butoxypyridinyl) likely enhance volatility compared to the target compound.

- Applications : Used as a flavoring agent due to its low molecular weight and aroma profile .

2-Methoxy-6-methylpyrazine

Positional Isomers and Heterocyclic Modifications

2-Methyl-3,5 or 6-ethoxypyrazine

- Structure : Ethoxy group at position 3, 5, or 6, with a methyl group at position 2.

- Properties : Positional isomerism impacts electronic distribution; ethoxy at position 6 (as in the target compound) may enhance electron-donating effects on the pyrazine ring.

- Applications : Evaluated in antimicrobial studies, though efficacy data are scarce .

2-Benzyloxy-6-ethylpyrazine Derivatives

- Structure : Benzyloxy or ethyl groups at position 6, with chlorine or oxide modifications.

- Properties : Bulkier substituents (benzyloxy) reduce solubility in polar solvents compared to the target compound’s butoxypyridinyl group.

- Applications : Explored as intermediates in antiviral drug development .

Pyridine-Based Analogues

(6-Butoxypyridin-3-yl)boronic Acid

Comparative Analysis Table

Research Implications and Gaps

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 6-ethoxy-2-hydrazinyl-3-nitropyridine derivatives, involving hydrazine-mediated substitutions .

- Biological Relevance: While analogues like 2-nitroimidazopyrazinones show antiparasitic activity , the target compound’s bioactivity remains unexplored.

- Safety Considerations : Analogues such as 2-(2-chlorophenyl)-6-ethoxypyrazine lack toxicity data, highlighting the need for rigorous safety profiling .

Biological Activity

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine ring and a pyrazine moiety, which contribute to its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 250.31 g/mol.

Pharmacological Activity

Research indicates that 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine exhibits various pharmacological effects, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

- Neuroprotective Properties : Preliminary studies indicate neuroprotective effects against neurodegenerative diseases, possibly through modulation of neurotransmitter systems.

The biological activity of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine is thought to involve multiple mechanisms:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : The compound potentially inhibits enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Gene Expression Regulation : There is evidence suggesting that it may modulate the expression of genes related to oxidative stress and inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine.

- Methodology : DPPH radical scavenging assay was employed.

- Results : The compound demonstrated significant scavenging activity compared to standard antioxidants (IC50 = 25 µM).

-

Study on Anti-inflammatory Effects :

- Objective : To assess the impact on cytokine production in macrophages.

- Methodology : RAW264.7 macrophage cell line was treated with the compound and LPS.

- Results : A reduction in TNF-alpha and IL-6 levels was observed, suggesting anti-inflammatory potential.

Data Table

The following table summarizes key findings from various studies on the biological activity of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine:

| Study Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging | IC50 = 25 µM |

| Anti-inflammatory Effects | Cytokine Assay in Macrophages | Reduced TNF-alpha and IL-6 levels |

| Neuroprotective Study | Neuroblastoma Cell Line | Increased cell viability under oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.